molecular formula C22H23N5O4 B2828635 N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-42-1

N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2828635
CAS No.: 946229-42-1
M. Wt: 421.457
InChI Key: PLEFJGRETBIWQM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. Its structure includes a phenyl group at the 8-position and a 3,4-dimethoxyphenethyl carboxamide moiety at the 3-position. The carboxamide group contributes to hydrogen bonding and solubility, balancing hydrophilicity and membrane permeability .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-30-17-9-8-15(14-18(17)31-2)10-11-23-20(28)19-21(29)27-13-12-26(22(27)25-24-19)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEFJGRETBIWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946229-42-1) is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O4C_{22}H_{23}N_{5}O_{4} with a molecular weight of approximately 421.4 g/mol. The structure features a complex triazine ring system which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H23N5O4
Molecular Weight421.4 g/mol
CAS Number946229-42-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that modifications in its structure can enhance its selectivity and potency against specific enzymes and receptors.

Potential Mechanisms Include:

  • Inhibition of Phosphodiesterase (PDE) Enzymes : Similar compounds have shown inhibitory effects on PDE enzymes which are crucial in regulating cellular signaling pathways .
  • Antimicrobial Activity : The compound's triazine core may confer antibacterial and antiviral properties, making it a candidate for further pharmacological studies .

In Vitro Studies

Research has indicated that derivatives of similar triazine compounds exhibit significant biological activities. For instance:

  • Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : Certain modifications have demonstrated the ability to scavenge free radicals effectively.

In Vivo Studies

Limited in vivo studies have been conducted on this specific compound; however, related compounds have shown promising results in animal models:

  • Eosinophilic Infiltration : Related benzodiazepine derivatives exhibited strong eosinophilic infiltration inhibiting actions in sensitized animal models .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of the imidazo[2,1-c][1,2,4]triazine core. The findings suggested that structural variations significantly influenced the biological activity. Compounds with specific substitutions showed enhanced inhibitory effects on PDE enzymes .

Study 2: Antimicrobial Properties

Research into the antimicrobial properties of similar triazine derivatives revealed that these compounds could inhibit the growth of various bacterial strains. This suggests that N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl derivatives may also possess similar properties .

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Methoxy Groups : The 4-fluorophenyl substituent in ’s compound may improve target binding via halogen interactions, whereas the 3,4-dimethoxyphenethyl group in the target compound prioritizes CNS penetration .

Carboxamide vs. Carboxylate : Carboxamides (target compound) generally exhibit better membrane permeability than carboxylates (temozolomide derivatives), though carboxylates offer higher aqueous solubility .

Research Findings and Implications

  • Anticancer Potential: The target compound’s triazine core and phenyl group may interact with kinase domains, differing from temozolomide’s DNA alkylation mechanism .
  • Solubility-Bioavailability Trade-off : The carboxamide group balances solubility and permeability, addressing a limitation of carboxylate derivatives .
  • Structural Tunability : Substituent variation (e.g., fluorine, methoxy) allows optimization for specific therapeutic targets, as seen in and .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Temperature80–110°C (reflux)Higher purity (>95%)
SolventEthanol/DMF (anhydrous)Minimizes side reactions
CatalystEDCI/HOBt85–90% coupling efficiency

Q. Table 2. Biological Activity vs. Substituents

SubstituentBiological Activity (IC₅₀)Proposed MechanismReference
3,4-Dimethoxy2.1 µM (MCF-7)EGFR inhibition
4-Chloro5.8 µM (HeLa)Topoisomerase II inhibition
2,6-Difluoro1.5 µM (E. coli)DNA gyrase binding

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